

GSK583 and CYP3A4 inhibition concerns

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Compound of Interest		
Compound Name:	GSK583	
Cat. No.:	B607852	Get Quote

Technical Support Center: GSK583

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of **GSK583**, a potent RIPK2 inhibitor. A significant focus is placed on addressing the concerns related to its off-target inhibition of CYP3A4.

Frequently Asked Questions (FAQs)

Q1: What is **GSK583** and what is its primary mechanism of action?

GSK583 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), with an IC50 of 5 nM.[1][2] It functions by competing with ATP for the kinase's binding pocket.[3] RIPK2 is a crucial component of the innate immune system, mediating downstream signaling following the activation of NOD1 and NOD2 pattern recognition receptors, which leads to the production of inflammatory cytokines.[4][5] **GSK583** has been shown to effectively block downstream NOD2 signaling.[3]

Q2: What is the significance of the observed CYP3A4 inhibition by **GSK583**?

While **GSK583** demonstrates excellent kinase selectivity, it is also an inhibitor of the cytochrome P450 enzyme CYP3A4.[1][6] CYP3A4 is a critical enzyme involved in the metabolism of a large proportion of clinically used drugs.[7] Inhibition of CYP3A4 can lead to drug-drug interactions, potentially increasing the plasma concentrations of co-administered drugs to toxic levels.[7] This off-target activity was a primary reason why **GSK583** was not pursued for further clinical development.[1][6][8]



Q3: What are the key quantitative parameters I should be aware of when using GSK583?

For effective experimental design, it is crucial to consider the potency of **GSK583** against its target and its off-target liabilities. The table below summarizes key IC50 values.

Quantitative Data Summary

Target/Parameter	IC50 Value	Species/System	Reference
RIPK2 Kinase	5 nM	Human	[1][2][9]
2 nM	Rat	[10]	
RIPK3 Kinase (binding affinity)	16 nM	Cell-free assay	[1]
TNF-α & IL-6 Production	~200 nM	Explant cultures	[1][2]
MDP-stimulated TNF- α Production	8 nM	Primary human monocytes	[1][2]
237 nM	Human whole blood	[2]	
133 nM	Rat whole blood	[2]	_
hERG Ion Channel	7445 nM	-	[8]
CYP3A4 Inhibition	Not explicitly quantified in public literature, but noted as a significant off-target effect.	-	[1][6]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Variability in cellular potency (IC50) between experiments.	1. Cell type differences: Different cell lines or primary cells can have varying levels of RIPK2 expression and pathway activation. 2. Assay conditions: Differences in cell density, serum concentration, or stimulation time can impact results. 3. Compound stability: GSK583 may degrade under certain conditions.	1. Characterize RIPK2 expression in your cell system. Use a consistent cell passage number. 2. Standardize all assay parameters. Optimize stimulation conditions for your specific cell type. 3. Prepare fresh stock solutions of GSK583 in DMSO and avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[2]
Unexpected off-target effects observed in my experiment.	1. CYP3A4 inhibition: If your experimental system expresses CYP3A4, or if you are using co-treatments that are CYP3A4 substrates, you may observe confounding effects. 2. hERG channel inhibition: At higher concentrations, GSK583 can inhibit the hERG channel, which is relevant for cardiotoxicity studies.[8]	1. Use a lower concentration of GSK583 that is still effective for RIPK2 inhibition but minimizes CYP3A4 effects. Consider using a RIPK2 inhibitor with a better selectivity profile if available. If coadministering drugs, check if they are CYP3A4 substrates. 2. Be mindful of the hERG IC50 (7.4 μM) and keep experimental concentrations well below this value unless studying this specific effect.



Difficulty in achieving in vivo efficacy.

- 1. Pharmacokinetics: GSK583 has been reported to have a less than optimal pharmacokinetic profile, with moderate oral bioavailability and low clearance.[1][8] Blood concentrations may not be sustained above the IC50 for the desired duration.[3]
- 1. Conduct pharmacokinetic studies in your animal model to determine the optimal dosing regimen. Consider alternative routes of administration to improve bioavailability. Monitor plasma concentrations of GSK583.

Experimental Protocols General Protocol for Assessing Cellular RIPK2 Inhibition

This protocol provides a general framework for evaluating the inhibitory effect of **GSK583** on NOD2-mediated cytokine production in primary human monocytes.

- Cell Culture: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs). Culture the monocytes in an appropriate medium.
- Inhibitor Pre-treatment: Pre-treat the monocytes with varying concentrations of **GSK583** (e.g., 0.1 nM to 10 μ M) for 30 minutes.[1] Include a DMSO vehicle control.
- Stimulation: Stimulate the cells with a NOD2 ligand, such as Muramyl Dipeptide (MDP), for 6
 hours to induce cytokine production.[1]
- Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of a relevant cytokine, such as TNF-α, using an immunoassay (e.g., ELISA).[1]
- Data Analysis: Calculate the percent inhibition of cytokine production for each GSK583
 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a
 four-parameter logistic equation.

General Protocol for In Vitro CYP3A4 Inhibition Assay (Fluorometric)

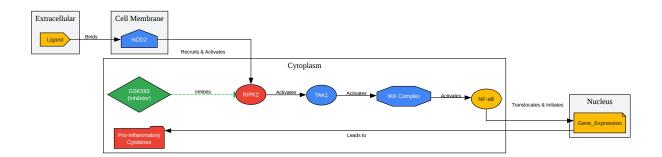


This protocol outlines a general method to assess the potential of **GSK583** to inhibit CYP3A4 activity.

- Reagent Preparation: Prepare a reaction buffer, a NADPH generating system, a fluorogenic CYP3A4 substrate, and human liver microsomes. Prepare a stock solution of GSK583 and a known CYP3A4 inhibitor (e.g., ketoconazole) in an appropriate solvent (e.g., acetonitrile or DMSO, ensuring the final concentration in the assay is low, <1%).[7][11]
- Incubation: In a 96-well plate, combine the human liver microsomes, **GSK583** at various concentrations (or the positive control inhibitor), and the reaction buffer. Pre-incubate for a short period at 37°C.
- Reaction Initiation: Initiate the reaction by adding the NADPH generating system and the fluorogenic CYP3A4 substrate.
- Fluorescence Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.[11]
- Data Analysis: Calculate the percent inhibition of CYP3A4 activity for each concentration of GSK583 compared to the vehicle control. Determine the IC50 value.

Visualizations

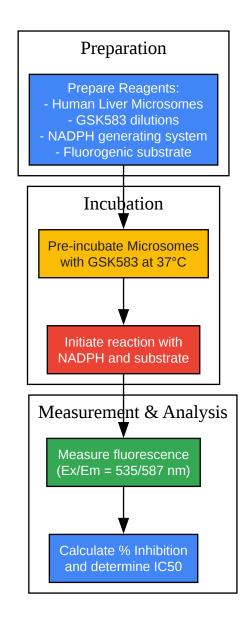




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Caption: Simplified NOD2-RIPK2 signaling pathway and the inhibitory action of GSK583.

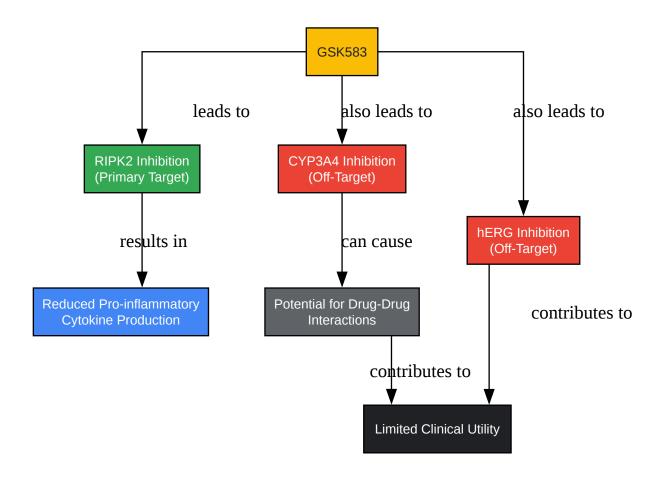




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Caption: Workflow for assessing **GSK583**-mediated CYP3A4 inhibition.





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Caption: Logical relationship of **GSK583**'s on-target and off-target effects.

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